molecular formula C14H19BrF3N3O B10969635 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methylpiperidin-1-yl)propan-1-one

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B10969635
M. Wt: 382.22 g/mol
InChI Key: NDTHQXXJKGPJQU-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERIDINO)-1-PROPANONE is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERIDINO)-1-PROPANONE typically involves multiple steps, starting with the formation of the pyrazole ring. The trifluoromethylation of carbon-centered radical intermediates is a key step in the synthesis . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERIDINO)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and organometallic reagents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERIDINO)-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERIDINO)-1-PROPANONE involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity . The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERIDINO)-1-PROPANONE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19BrF3N3O

Molecular Weight

382.22 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(4-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C14H19BrF3N3O/c1-8-4-6-20(7-5-8)13(22)10(3)21-9(2)11(15)12(19-21)14(16,17)18/h8,10H,4-7H2,1-3H3

InChI Key

NDTHQXXJKGPJQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Br)C

Origin of Product

United States

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